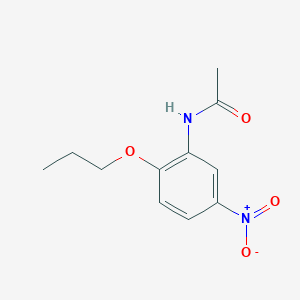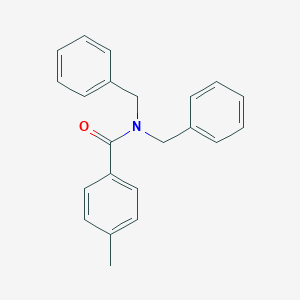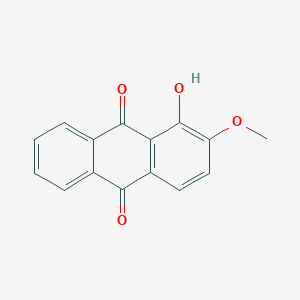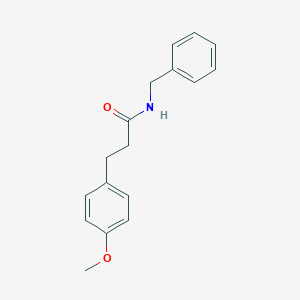
N-benzyl-3-(4-methoxyphenyl)propanamide
Vue d'ensemble
Description
N-benzyl-3-(4-methoxyphenyl)propanamide, also known as BMPP, is a synthetic compound that belongs to the family of amides. BMPP has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-benzyl-3-(4-methoxyphenyl)propanamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-benzyl-3-(4-methoxyphenyl)propanamide may also act as an antioxidant and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and memory in animal models. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-benzyl-3-(4-methoxyphenyl)propanamide also has some limitations, including its poor bioavailability and limited in vivo studies.
Orientations Futures
There are several future directions for the study of N-benzyl-3-(4-methoxyphenyl)propanamide. In neuroscience, further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. In oncology, further studies are needed to investigate the antitumor effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the immunomodulatory effects of N-benzyl-3-(4-methoxyphenyl)propanamide and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-benzyl-3-(4-methoxyphenyl)propanamide in vivo.
Conclusion
In conclusion, N-benzyl-3-(4-methoxyphenyl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its neuroprotective, antitumor, and immunomodulatory effects. Further studies are needed to investigate the potential therapeutic applications of N-benzyl-3-(4-methoxyphenyl)propanamide in various fields and to elucidate its mechanism of action.
Applications De Recherche Scientifique
N-benzyl-3-(4-methoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to have antitumor effects and may be useful in the treatment of cancer. In immunology, N-benzyl-3-(4-methoxyphenyl)propanamide has been shown to modulate the immune response and may be beneficial in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
40478-34-0 |
|---|---|
Nom du produit |
N-benzyl-3-(4-methoxyphenyl)propanamide |
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-benzyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19) |
Clé InChI |
YZQICPWATBOPQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Autres numéros CAS |
40478-34-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

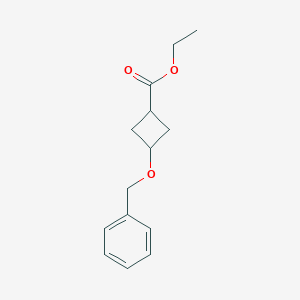
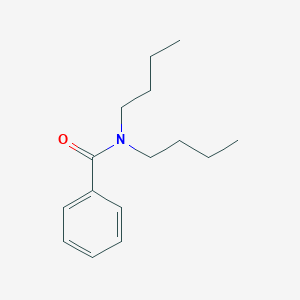
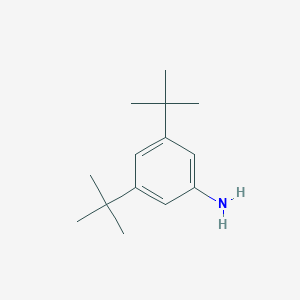
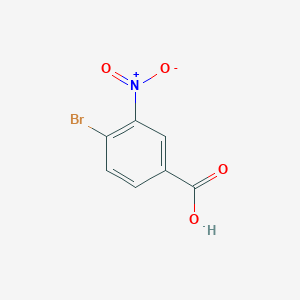
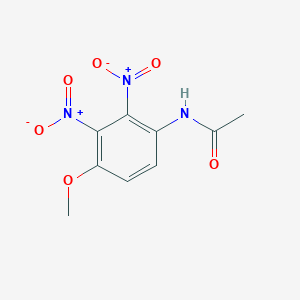
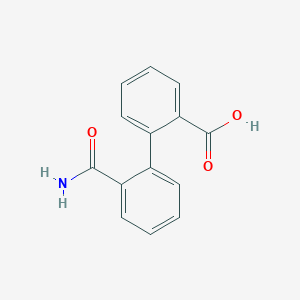
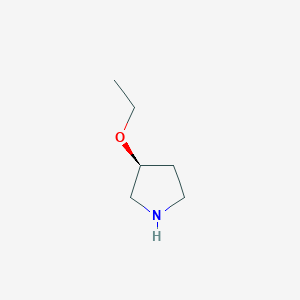
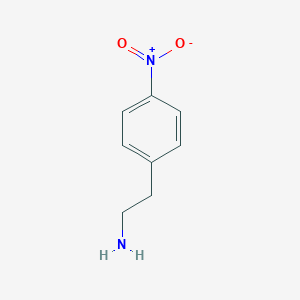
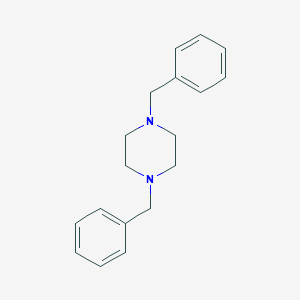
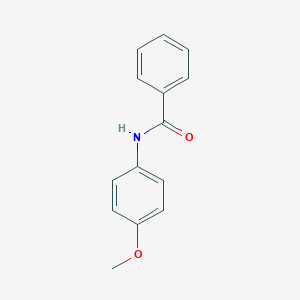
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
